

Measuring the Activity of SR12418: A Guide for Researchers

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Compound of Interest		
Compound Name:	SR12418	
Cat. No.:	B10861337	Get Quote

Introduction

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the circadian clock and play key roles in regulating gene expression involved in metabolism and inflammation. SR12418 has demonstrated greater potency than its predecessor, SR9009, and has shown efficacy in preclinical models of autoimmune diseases by suppressing the differentiation and function of T helper 17 (TH17) cells.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the in vitro and in vivo activity of SR12418.

Quantitative Data Summary

The following table summarizes key quantitative metrics for **SR12418** activity based on published data.

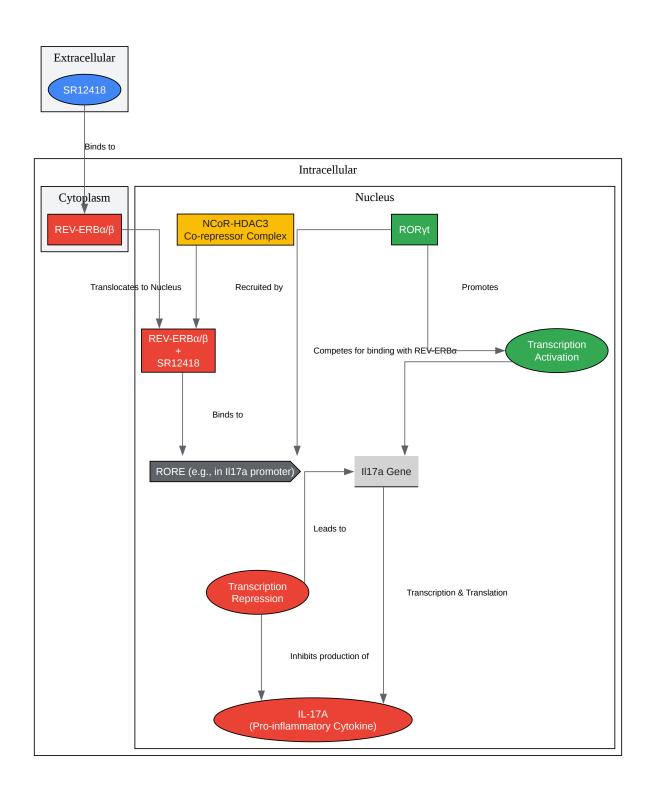


Assay Type	Target	Metric	Value	Reference
Bmal1- Luciferase Reporter Assay	REV-ERBα	IC50	68 nM	[1]
Bmal1- Luciferase Reporter Assay	REV-ERBβ	IC50	119 nM	[1]
In vivo EAE Model	TH17 Cell Suppression	Dose	50 mg/kg, b.i.d., i.p.	[1]
In vivo Colitis Model	Therapeutic Intervention	Dose	50 mg/kg, b.i.d., i.p.	[1]

Signaling Pathway of SR12418 in TH17 Cells

SR12418 acts as an agonist for REV-ERB α/β , enhancing their ability to repress gene transcription. In the context of TH17 cell differentiation, REV-ERB α competes with the lineage-defining transcription factor RORyt for binding to ROR response elements (ROREs) in the promoter regions of key TH17 signature genes, such as II17a. By recruiting co-repressors like NCoR-HDAC3, REV-ERB α actively suppresses the transcription of these pro-inflammatory genes, thereby inhibiting TH17 cell development and function.





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SR12418 signaling pathway in TH17 cells.



Experimental Protocols In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of **SR12418** for the REV-ERB α and REV-ERB β ligand-binding domains (LBDs). The LanthaScreenTM TR-FRET platform is a suitable system for this application.[3][4][5]

Experimental Workflow:

TR-FRET binding assay workflow.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA.
 - SR12418 Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO.
 - Fluorescent Tracer: A known fluorescently labeled REV-ERB ligand.
 - REV-ERB LBD: Purified GST-tagged REV-ERBα or REV-ERBβ LBD.
 - Antibody: Terbium-labeled anti-GST antibody.
- Assay Procedure (384-well plate format):
 - Add 2 μL of serially diluted SR12418 or DMSO (vehicle control) to the wells.
 - \circ Add 8 μL of a mixture containing the fluorescent tracer and either GST-REV-ERB α -LBD or GST-REV-ERB β -LBD.
 - Add 10 μL of a solution containing the terbium-labeled anti-GST antibody.
 - Incubate the plate in the dark at room temperature for 1-2 hours.



- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein) after a 100 μs delay following excitation at 340 nm.[4]
- Data Analysis:
 - Calculate the 520/490 nm emission ratio for each well.
 - Plot the emission ratio against the logarithm of the SR12418 concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This assay measures the functional activity of **SR12418** in cells by quantifying its ability to repress the transcription of Bmal1, a known REV-ERB target gene. U2OS cells are commonly used for circadian rhythm studies and can be engineered to express a luciferase reporter driven by the BMAL1 promoter.[2][6][7][8]

Protocol:

- · Cell Culture and Transfection:
 - Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
 - Co-transfect the cells with a Bmal1-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
 - Alternatively, use a stable U2OS cell line with the luciferase reporter integrated into the genome.[2][8]
- Assay Procedure (96-well plate format):
 - Seed the transfected or stable U2OS cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of SR12418 or DMSO (vehicle control) for 24-48 hours.
 - Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.



Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the logarithm of the SR12418 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the assessment of **SR12418**'s inhibitory effect.

Protocol:

- Isolation of Naive CD4+ T cells:
 - Isolate splenocytes from C57BL/6 mice.
 - Enrich for naive CD4+ T cells (CD4+CD62L+CD44loCD25-) using a magnetic-activated cell sorting (MACS) kit.

• TH17 Differentiation:

- Coat a 96-well plate with anti-CD3 (5 μg/mL) and anti-CD28 (2 μg/mL) antibodies.
- Seed the naive CD4+ T cells at a density of 1 x 10⁶ cells/mL.
- Add the following polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-y (10 μg/mL), and anti-IL-4 (10 μg/mL).
- Add a serial dilution of SR12418 or DMSO (vehicle control) to the wells.
- Culture the cells for 3-5 days at 37°C and 5% CO2.
- Analysis of TH17 Differentiation:
 - Flow Cytometry: Restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and RORyt and analyze by flow cytometry.



 ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using a standard ELISA kit.

In Vivo Assays

EAE is a widely used mouse model of multiple sclerosis, a TH17-mediated autoimmune disease.[3]

Protocol:

- EAE Induction in C57BL/6 Mice:
 - Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide (200 μ g/mouse) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[9][10]
 - Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization and 48 hours later.[9]

SR12418 Treatment:

- Prepare a formulation of **SR12418** in a vehicle such as 10% DMSO, 10% Tween-80, and 80% water.
- Administer SR12418 (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.) starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).[1]

Assessment of Disease:

- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
- At the end of the experiment, isolate lymphocytes from the central nervous system (CNS)
 and spleen and analyze the frequency of TH17 cells (CD4+IL-17A+) by flow cytometry.



This model is used to induce colitis, which has features resembling human inflammatory bowel disease.[1][11]

Experimental Workflow:

DSS-induced colitis experimental workflow.

Protocol:

- Colitis Induction:
 - Administer 2-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 days.[11][12][13]
 - For a chronic model, cycles of DSS administration followed by regular water can be used.
 [12]
- SR12418 Treatment:
 - Administer SR12418 (e.g., 50 mg/kg, i.p., b.i.d.) or vehicle control during or after the DSS administration period.[1]
- · Assessment of Colitis:
 - Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a disease activity index (DAI).
 - At the end of the study, measure the colon length (colitis leads to colon shortening).
 - Perform histological analysis of colon sections to assess inflammation and tissue damage.
 - Isolate lamina propria lymphocytes and analyze the frequency of TH17 cells by flow cytometry.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the activity of **SR12418**. By employing a combination of in vitro biochemical and cell-based assays, alongside in vivo models of TH17-mediated autoimmunity, researchers can thoroughly



characterize the pharmacological profile of this promising REV-ERB agonist. Consistent and reproducible data generated using these methods will be crucial for advancing our understanding of REV-ERB biology and the therapeutic potential of compounds like **SR12418**.

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